N-hydroxy-2-(4-nitrophenyl)acetamidine
Overview
Description
N-hydroxy-2-(4-nitrophenyl)acetamidine is an organic compound with a complex structure that includes a nitrophenyl group, an acetamidine group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-nitrophenyl)acetamidine typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the hydroxy and acetamidine groups. One common method involves the nitration of 4-nitroaniline to form 4-nitro-2-hydroxyaniline, which is then reacted with acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-nitrophenyl)acetamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamidines.
Scientific Research Applications
N-hydroxy-2-(4-nitrophenyl)acetamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-nitrophenyl)acetamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(3-nitrophenyl)acetamidine
- N-hydroxy-2-(4-methoxyphenyl)acetamidine
- N-hydroxy-2-(4-chlorophenyl)acetamidine
Uniqueness
N-hydroxy-2-(4-nitrophenyl)acetamidine is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQCCJPIUSSSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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